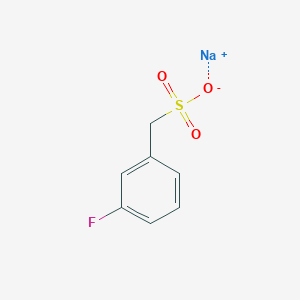![molecular formula C21H24FNO3S B2881717 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1394802-38-0](/img/structure/B2881717.png)
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide, commonly known as FOTS, is a small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. FOTS is a sulfonamide derivative that contains both an oxane ring and an ethene moiety, which gives it interesting properties that make it suitable for various scientific research applications.
Applications De Recherche Scientifique
Antiproliferative Agents
A series of sulfonamide derivatives, including compounds structurally related to N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds, characterized by advanced techniques such as NMR and LC-MS, showed promising antiproliferation effects with IC50 values ranging from 1.82-9.52 µM, indicating potential as therapeutic agents in cancer treatment (Pawar, Pansare, & Shinde, 2018).
Fluorescent Molecular Probes
Sulfonamide derivatives embodying dimethylamino and sulfonyl groups have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes. The fluorescence-environment dependence and high quantum yields make these compounds particularly valuable for biological research (Diwu et al., 1997).
Drug Metabolism Studies
Research has also focused on the metabolism of biaryl-bis-sulfonamide compounds like N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide. A study using Actinoplanes missouriensis produced several mammalian metabolites previously detected in preclinical species, demonstrating the utility of microbial-based systems for drug metabolism studies. This approach facilitates the production of metabolites in sufficient quantities for structural characterization by NMR, supporting drug development and pharmacokinetic evaluations (Zmijewski et al., 2006).
Photophysical Properties
The effect of substituents on the photophysical properties of sulfonamide derivatives has been examined, revealing variations in fluorescence properties by altering the aryl part of the molecule. These studies characterize the sulfonamide derivatives spectroscopically and assess the impact of different substituents on their photophysical behaviors, contributing to the understanding of how structural modifications affect the properties of such compounds (Bozkurt et al., 2016).
Environmental Persistence and Exposure
Studies on the environmental persistence and human exposure to perfluorinated sulfonamides, including those structurally related to the compound , have provided insights into their occurrence, partitioning, and potential human exposure through indoor and outdoor air. These findings contribute to the assessment of environmental and health risks associated with the use of perfluorinated chemicals (Shoeib et al., 2005).
Propriétés
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-17-2-4-18(5-3-17)10-15-27(24,25)23-16-21(11-13-26-14-12-21)19-6-8-20(22)9-7-19/h2-10,15,23H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJISRWLBZGZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

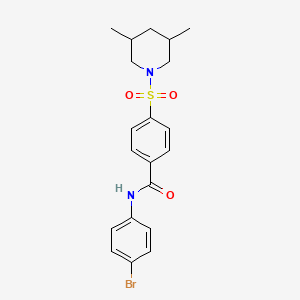
![2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2881636.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)
![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)
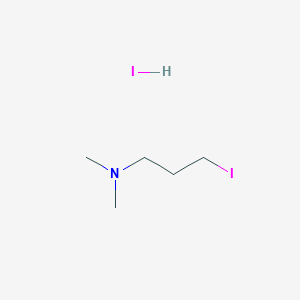

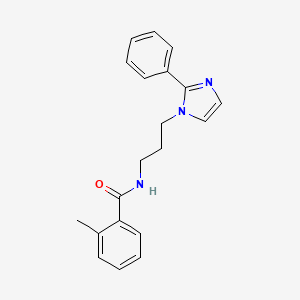
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
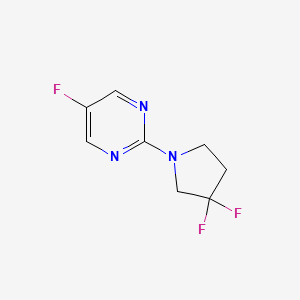
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
